13-Deoxydoxorubicin

描述

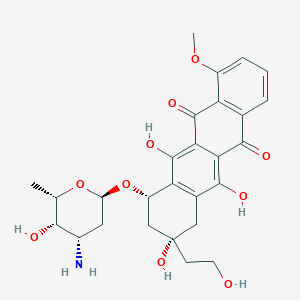

Structure

3D Structure

属性

Key on ui mechanism of action |

As an anthracycline, GPX-100 has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: GPX-100 forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. |

|---|---|

CAS 编号 |

628290-43-7 |

分子式 |

C27H31NO10 |

分子量 |

529.5 g/mol |

IUPAC 名称 |

(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H31NO10/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,22+,27-/m0/s1 |

InChI 键 |

RGVRUQHYQSORBY-JIGXQNLBSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |

手性 SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |

其他CAS编号 |

628290-43-7 |

产品来源 |

United States |

Ii. Synthetic Chemistry and Structural Modifications of 13 Deoxydoxorubicin

Methodologies for the Total Synthesis of 13-Deoxydoxorubicin

The total synthesis of anthracyclines is a complex undertaking that involves the construction of the tetracyclic aglycone (the non-sugar portion) and the subsequent attachment of the daunosamine (B1196630) sugar. biomedpharmajournal.org While semisynthetic methods are more prevalent for producing this compound, the principles of total synthesis provide a foundation for creating structurally diverse analogues from the ground up.

Achieving the correct stereochemistry in the aglycone is critical for biological activity. The synthesis of the tetracyclic core of anthracyclinones often employs strategies that control the three-dimensional arrangement of atoms. Stereoselective synthesis is crucial for establishing the specific chiral centers found in the natural product's scaffold. mdpi.comnih.gov General strategies in carbohydrate chemistry, such as using specific protecting groups, can steer the stereoselectivity of glycosylation reactions, which is the final step in assembling the complete molecule. researchgate.net For instance, the picoloyl protecting group can direct stereoselectivity through a process known as hydrogen bond-mediated aglycone delivery (HAD). researchgate.net While not documented specifically for the total synthesis of this compound, these advanced stereocontrol methods are vital in the broader field of complex molecule synthesis. researchgate.netnih.gov

The total synthesis of an anthracycline involves numerous steps and key intermediates. A general route involves the assembly of the A and B rings of the tetracyclic system, followed by the addition of the C and D rings, often through cycloaddition or annulation reactions. mdpi.com An essential final stage in any total synthesis is the glycosylation step, where the aglycone is coupled with a protected daunosamine sugar derivative. nih.gov For example, a common method is the Koenigs-Knorr condensation, which links the aglycone with a protected daunosaminyl chloride, followed by deprotection to yield the final anthracycline. nih.gov

Stereoselective Synthesis Approaches of the Aglycone Moiety

Semisynthesis and Derivatization Strategies from Parent Anthracyclines

Semisynthesis, starting from naturally produced anthracyclines like doxorubicin (B1662922) or daunorubicin, is the more common and efficient approach to producing this compound. nih.govgoogle.com This strategy focuses on the targeted chemical modification of the existing molecular structure. biomedpharmajournal.org

The defining structural feature of this compound is the absence of the ketone group at the C-13 position of the side chain. The primary semisynthetic strategy involves the reduction of this carbonyl group in a parent anthracycline. google.com A highly effective method is the conversion of the C-13 ketone into a hydrazone, which is then reduced. nih.govgoogle.com

Specifically, the tosylhydrazone of doxorubicin can be reacted with sodium cyanoborohydride (NaCNBH₃) in acidic methanol (B129727) to yield this compound in a satisfactory manner. nih.gov An alternative and refined version of this process uses various p-substituted benzenesulfonylhydrazone intermediates. google.com The choice of the substituent on the benzene (B151609) ring can significantly impact reaction efficiency, yield, and solubility. google.com For instance, intermediates with electron-withdrawing groups on the benzene ring tend to be more completely reduced to the desired 13-deoxy product. google.com However, this can be offset by lower yields in the initial hydrazone formation step and poorer solubility. google.com

Table 1: Comparison of 13-p-Substituted Benzenesulfonylhydrazone Intermediates for the Synthesis of this compound

| Intermediate Precursor | Substituent on Benzene Ring | Key Characteristics |

| Compound I | p-methyl (electron-donating) | Incomplete reduction to the final product. google.com |

| Compound II | p-fluoro (electron-withdrawing) | Complete reduction but lower synthesis yield and poor solubility. google.com |

| Compound III | p-(N,N-dimethylamino)sulfonyl | Consistently high yields of the final product compared to Compound II. google.com |

This table summarizes findings from patent literature regarding the efficiency of different intermediates in the semisynthesis of this compound. google.com

The daunosamine sugar is crucial for the activity of anthracyclines, and its modification is a key strategy for creating new analogues. nih.govacs.orgnih.gov While not a direct step in synthesizing this compound itself, these modifications are often applied to the this compound scaffold to explore structure-activity relationships. Chemical modifications at the C-3' position of the daunosamine moiety are a common approach to enhance anticancer properties. nih.gov For example, the amino group at the C-3' position has been replaced with a formamidine (B1211174) system or used to create an oxazoline (B21484) ring structure. nih.gov These structural changes in the sugar moiety have been shown to influence the biological activity of the resulting doxorubicin analogues. nih.gov Another modification is the epimerization of the hydroxyl group at the C-4' position, which converts doxorubicin to its less cardiotoxic analogue, epirubicin. researchgate.net

Reduction of the C-13 Carbonyl and Related Reactions

Chemoenzymatic Synthesis Approaches for this compound and Analogues

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional chemical reactions to construct complex molecules. nih.govchemrxiv.org This approach is increasingly explored for the synthesis of natural product analogues. rsc.orgmdpi.com In the context of anthracyclines, chemoenzymatic strategies can be used to generate diverse structures that are difficult to access through purely chemical methods. nih.govacs.org

A key area of research is the enzymatic synthesis of the nucleotide-activated sugar donor, dTDP-L-daunosamine, which is required for glycosylating the aglycone. nih.govacs.orgacs.org Scientists have successfully reconstituted the multi-enzyme biosynthetic pathway for dTDP-L-daunosamine in vitro. acs.org Such reconstituted pathways provide a platform for producing modified sugar donors by, for example, replacing an enzyme in the pathway with one from a different organism that has an opposite stereospecificity. nih.gov This "glycodiversification" can then be used to create novel anthracycline analogues with altered sugar moieties. nih.gov The use of enzymes with relaxed substrate specificity offers a powerful tool for creating libraries of new compounds for biological screening. rsc.org This hybrid approach, utilizing both biocatalytic and chemical reactions, is a promising strategy for accessing novel and challenging alkaloid architectures, including potential new analogues of this compound. nih.gov

Design and Synthesis of Novel this compound Analogues

The quest for improved anthracyclines has led to the design and synthesis of a variety of this compound analogues. These efforts focus on altering specific chemical functionalities on both the aglycone tetracyclic core and the daunosamine sugar moiety to modulate properties such as DNA binding, enzyme interaction, and cellular uptake.

Systematic modifications at various positions of the this compound scaffold have yielded compounds with distinct biological characteristics.

Modification at C-13 (Synthesis of the Parent Compound) : The initial synthesis of 13-deoxyanthracyclines, including this compound, was achieved by reacting the tosylhydrazone of the parent anthracycline (doxorubicin) with sodium cyanoborohydride (NaCNBH₃) in an acidic methanol solution. nih.gov This reductive deoxygenation of the C-13 ketone is a foundational modification in this class of analogues. nih.gov Improved synthetic processes have since been developed using acidic pyridinium (B92312) salts, such as pyridinium-p-toluenesulfonate, which facilitates easier product purification. google.comgoogle.com

Modification at C-5 : A significant modification involves the conversion of the C-5 keto group to a 5-imino group, yielding 5-imino-13-deoxydoxorubicin (also known as DIDOX or GPX-150). nih.govnih.gov This change is designed to hinder the quinone redox cycling responsible for generating reactive oxygen species, a key hypothesis for anthracycline-induced cardiotoxicity. nih.govnih.gov The synthesis can be performed by reacting the 13-deoxy anthracycline with methanolic ammonia, which advantageously does not require protection of the sugar's amino group. google.comgoogle.com

Modification at C-3' : The 3'-amino group on the daunosamine sugar is crucial for the molecule's activity, and modifications here significantly impact potency. One notable analogue is 3'-deamino-3'-(2"-pyrroline-1"-yl)-5-imino-13-deoxydoxorubicin. google.com This compound is synthesized by reacting 5-imino-13-deoxydoxorubicin with 4-iodobutyraldehyde. google.com This modification has been shown to produce a more potent anticancer agent compared to its parent compound. google.com Other explorations at this position include N,N-dimethylation, which has been observed to alter the mechanism of action by reducing DNA-damaging activity. nih.govacs.org

Modification at C-4 : The methoxy (B1213986) group at the C-4 position has also been a target for modification. For instance, the synthesis of 4-O-demethyl-11-deoxydoxorubicin has been accomplished through the fermentation of specific Streptomyces peucetius strains. jst.go.jp

The following table summarizes the antiproliferative activity of selected this compound analogues against various human cancer cell lines.

| Compound | Modification Summary | Cell Line | Antiproliferative Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Doxorubicin | Parent Compound | HT-29 (Colon) | 320 nM | google.com |

| 5-imino-13-deoxydoxorubicin (GPX-150/DIDOX) | C-13-deoxy, C-5-imino | HT-29 (Colon) | 1500 nM | google.com |

| 2-pyrrolino-5-imino-13-deoxydoxorubicin | C-13-deoxy, C-5-imino, C-3'-(2"-pyrrolino) | HT-29 (Colon) | 80 nM | google.com |

| Doxorubicin | Parent Compound | MCF-7 (Breast) | 340 nM | google.com |

| 5-imino-13-deoxydoxorubicin (GPX-150/DIDOX) | C-13-deoxy, C-5-imino | MCF-7 (Breast) | 1900 nM | google.com |

| 2-pyrrolino-5-imino-13-deoxydoxorubicin | C-13-deoxy, C-5-imino, C-3'-(2"-pyrrolino) | MCF-7 (Breast) | 70 nM | google.com |

| This compound | C-13-deoxy | K562 (Leukemia) | ~100 nM | acs.org |

| N,N-dimethyldoxorubicin | C-3' N,N-dimethyl | K562 (Leukemia) | ~20 nM | acs.org |

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active agent. ijpsjournal.com This strategy is employed to overcome limitations of conventional drugs, such as poor solubility, rapid metabolism, and lack of site-specificity. ijpsjournal.com For anthracyclines like doxorubicin and its analogues, prodrug approaches aim to improve the therapeutic index by enhancing tumor-specific drug delivery and reducing systemic toxicity. chapman.edu These strategies are directly applicable to this compound derivatives.

Prodrugs can be broadly categorized as carrier-linked prodrugs or bioprecursors. ijpsonline.com Carrier-linked prodrugs involve the covalent attachment of the active drug to a carrier moiety, often through a linker that is designed to cleave under specific physiological conditions, such as the low pH of tumor microenvironments or in the presence of specific enzymes. ijpsonline.comnih.gov

Key prodrug and conjugation strategies relevant to this compound derivatives include:

Lipophilic Conjugates : To enhance membrane permeability and sustained release, doxorubicin has been conjugated with fatty acids. For example, fatty acyl amide derivatives were synthesized by coupling fatty acids to the 4'-amino group of doxorubicin. chapman.edu This modification increases lipophilicity, which is proportional to the length of the fatty acyl chain. chapman.edu Another example is the conjugation of docosahexaenoic acid (DHA) to doxorubicin at the C-13 position via a hydrazone linker, creating a lipophilic prodrug that releases the parent drug at lower pH. chapman.edu

Polymer-Drug Conjugates : Polymers can serve as carriers to improve the pharmacokinetic profile of a drug. Doxorubicin has been conjugated to chitosan, a biocompatible polymer, via an acid-cleavable hydrazone bond. nih.gov The resulting conjugates can self-assemble into nanoparticles that are stable at neutral pH but release the drug in the acidic environment of endosomes within cancer cells. nih.gov

Albumin-Binding Conjugates : To extend the serum half-life of the drug, a strategy involves creating prodrugs that bind to serum albumin. Aldoxorubicin, for instance, is a prodrug where doxorubicin is attached via an acid-sensitive hydrazone linker to a maleimide (B117702) group. acs.org The maleimide selectively reacts with the cysteine-34 residue of circulating albumin, forming a stable covalent bond. acs.org This approach leverages albumin as a natural nanocarrier to the tumor site.

The following table outlines various prodrug strategies that have been developed for doxorubicin and are conceptually applicable to its 13-deoxy analogues.

| Prodrug Strategy | Carrier/Moiety | Linker Type | Release Mechanism | Intended Advantage | Reference |

|---|---|---|---|---|---|

| Polymer Conjugate | Chitosan | Hydrazone | Acid-catalyzed hydrolysis (low pH) | pH-sensitive drug release, enhanced cellular uptake | nih.gov |

| Lipophilic Conjugate | Docosahexaenoic acid (DHA) | Hydrazone | Acid-catalyzed hydrolysis (low pH) | Increased lipophilicity, improved anticancer activity in vivo | chapman.edu |

| Lipophilic Conjugate | Fatty Acyl Chains (e.g., Dodecanoyl) | Amide | Enzymatic (slow hydrolysis) | Enhanced lipophilicity, potential for sustained delivery | chapman.edu |

| Albumin-Binding Conjugate | 6-Maleimidocaproyl | Hydrazone | Acid-catalyzed hydrolysis (low pH) | Extended serum half-life, passive tumor targeting (EPR effect) | acs.org |

Iii. Molecular and Cellular Pharmacology of 13 Deoxydoxorubicin

Mechanism of Action at the Molecular Level

13-Deoxydoxorubicin, an analog of the widely used anticancer drug doxorubicin (B1662922), exerts its cytotoxic effects through a multi-faceted mechanism at the molecular level. nih.gov Its primary modes of action involve direct interaction with DNA, inhibition of key nuclear enzymes, and the induction of oxidative stress. nih.govdrugbank.com

DNA Intercalation and Topoisomerase Inhibition Studies

A significant aspect of this compound's mechanism is its ability to intercalate into the DNA double helix. nih.govresearchgate.net This process, where the planar aromatic chromophore of the drug molecule inserts itself between DNA base pairs, disrupts the normal helical structure. This physical distortion interferes with crucial cellular processes that rely on DNA as a template, such as replication and transcription. nih.govtargetmol.com Furthermore, this intercalation is a prerequisite for its interaction with and inhibition of topoisomerase enzymes. capes.gov.brresearchgate.net

DNA Binding Affinities and Sequence Specificity

While specific DNA binding affinities and sequence specificity data for this compound are not extensively detailed in the provided search results, the behavior of its parent compound, doxorubicin, offers insights. Anthracyclines, in general, exhibit a preference for intercalating at specific DNA sequences, often favoring GC-rich regions. The binding affinity is a critical determinant of the drug's potency. The interaction is not solely dependent on the planar chromophore; the daunosamine (B1196630) sugar moiety also plays a crucial role in the stability of the drug-DNA complex.

General DNA Binding Characteristics of Anthracyclines

| Parameter | Description | Significance |

|---|---|---|

| Binding Constant (K) | A measure of the equilibrium between the bound and unbound drug. Higher values indicate stronger binding. | Correlates with the drug's ability to disrupt DNA-dependent processes. |

| Sequence Preference | The tendency to bind to specific nucleotide sequences (e.g., 5'-GC-3' or 5'-CG-3'). | Influences the sites of DNA damage and the spectrum of affected genes. |

| Thermodynamics of Binding | Enthalpic and entropic contributions to the binding energy. | Provides insight into the nature of the forces driving intercalation (e.g., hydrogen bonds, van der Waals forces). |

Inhibition of Topoisomerase IIα and IIβ Enzymes

This compound is a potent inhibitor of topoisomerase II, a critical enzyme that manages DNA topology by catalyzing transient double-strand breaks. nih.govdrugbank.com The drug stabilizes the "cleavable complex," a covalent intermediate formed between topoisomerase II and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death. drugbank.com

Notably, research indicates that this compound exhibits a degree of selectivity for the two isoforms of topoisomerase II. One of the key design features of some analogs like GPX-150 (a 13-deoxy, 5-iminodoxorubicin) was to reduce cardiotoxicity by selectively targeting topoisomerase IIα, which is more highly expressed in cancer cells, while sparing topoisomerase IIβ, which is prevalent in cardiomyocytes. nih.gov Studies have shown that while doxorubicin inhibits both isoforms, certain this compound analogs like GPX-150 preferentially inhibit topoisomerase IIα. nih.gov For instance, in one study, doxorubicin inhibited topoisomerase IIβ with an EC₅₀ of 40.1 μM, whereas a 13-deoxy, 5-iminodoxorubicin analog (DIDOX) showed no significant effect on this isoform at concentrations up to 100 μM. nih.gov

Inhibition of Topoisomerase II Isoforms by Doxorubicin and a 13-Deoxy Analog

| Compound | Topoisomerase IIα IC₅₀ (µM) | Topoisomerase IIβ IC₅₀ (µM) | Reference |

|---|---|---|---|

| Doxorubicin (DOX) | Data not specified in provided results | ~10 times less potent against IIβ compared to IIα | nih.gov |

| GPX-150 (13-deoxy, 5-iminodoxorubicin) | Inhibited | Not inhibited up to 100 µmol/L | nih.gov |

| DIDOX (13-deoxy, 5-iminodoxorubicin) | Data not specified in provided results | No apparent effect up to 100 µM | nih.gov |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction Pathways

A significant contributor to the mechanism of action of anthracyclines, including this compound, is the generation of reactive oxygen species (ROS). The quinone moiety in the anthracycline structure can undergo redox cycling, a process that generates superoxide (B77818) radicals and hydrogen peroxide. researchgate.netmdpi.com This process can be catalyzed by various cellular enzymes, including NADPH-cytochrome P450 reductase. The overproduction of ROS leads to oxidative stress, a condition where the cellular antioxidant defenses are overwhelmed. nih.gov This oxidative stress can damage a wide range of cellular components, including lipids, proteins, and DNA, further contributing to the drug's cytotoxicity. The modification at the C-13 position in this compound analogs like GPX-150 was specifically designed to reduce the formation of ROS. nih.govresearchgate.net

Interaction with Cellular Macromolecules (e.g., RNA, Proteins)

Beyond its interactions with DNA and topoisomerase II, this compound can also interact with other cellular macromolecules, thereby inhibiting RNA and protein synthesis. nih.govtargetmol.com The intercalation of the drug into DNA can physically obstruct the passage of RNA polymerase, thus inhibiting transcription. Furthermore, the binding of this compound to ribosomes or other components of the translational machinery could potentially interfere with protein synthesis. The interactions between proteins and nucleic acids are fundamental to many cellular functions, and the introduction of a molecule like this compound can disrupt these delicate processes. refeyn.com

Cellular Responses and Signal Transduction Pathways

The molecular events initiated by this compound trigger a cascade of cellular responses and activate various signal transduction pathways. The DNA damage induced by the drug is a potent signal for the activation of cell cycle checkpoints and DNA repair mechanisms. However, if the damage is too extensive, the cell is directed towards apoptosis, or programmed cell death.

The accumulation of DNA double-strand breaks, a hallmark of topoisomerase II poisoning, is a strong inducer of the DNA damage response (DDR). This can lead to the activation of kinases such as ATM and ATR, which in turn phosphorylate a host of downstream targets, including the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest, providing time for DNA repair, or, in cases of irreparable damage, trigger the intrinsic apoptotic pathway.

Furthermore, the generation of ROS can activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. fiveable.me These pathways can also contribute to the induction of apoptosis. The cellular response to this compound is complex and involves a network of interacting signaling pathways that ultimately determine the cell's fate. nih.govnih.gov

Apoptosis Induction Mechanisms in Cellular Models

Apoptosis is a form of programmed cell death essential for eliminating damaged or unwanted cells. mdpi.comscielo.org The induction of apoptosis is a primary mechanism through which chemotherapeutic agents exert their anticancer effects. aging-us.com For anthracyclines, this process is multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which ultimately converge on the activation of a family of proteases called caspases. mdpi.comgenome.jp

The activation of caspases is a central event in the execution of apoptosis. aging-us.com These proteases exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. aging-us.com Apoptotic pathways are broadly divided into two main routes: the extrinsic pathway, initiated by the binding of extracellular death ligands to cell surface receptors, and the intrinsic pathway, triggered by intracellular stress signals. mdpi.comwikipedia.org

Initiator Caspases : The intrinsic pathway activates initiator caspase-9, while the extrinsic pathway activates initiator caspase-8. mdpi.comscielo.org Caspase-9 activation occurs within a large protein complex called the apoptosome, which forms in response to the release of cytochrome c from mitochondria. wikipedia.orgebi.ac.uk The apoptosome consists of cytochrome c, Apaf-1, and procaspase-9. mdpi.comebi.ac.uk

Executioner Caspases : Both initiator pathways converge to activate executioner caspases, such as caspase-3, -6, and -7. aging-us.comgenome.jp Activated caspase-3 is a key player that cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and chromatin condensation. nih.govthermofisher.com Studies on the parent compound, doxorubicin, have shown that its treatment of tumor cells leads to the time-dependent activation of caspase-3. nih.gov

The activation of the caspase cascade is a critical step for apoptosis induction by anthracyclines. nih.govfrontiersin.org

The intrinsic, or mitochondrial, pathway of apoptosis is a critical target of many anticancer drugs, including anthracyclines. aging-us.comnih.gov This pathway is tightly regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid). mdpi.comscielo.org.ar

The process is initiated by various cellular stresses, which lead to the activation of pro-apoptotic Bcl-2 proteins. aging-us.comscielo.org.ar These proteins, in turn, induce mitochondrial outer membrane permeabilization (MOMP), an event often considered the "point of no return" in apoptosis. mdpi.comnih.gov MOMP allows for the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. scielo.org.ar

Key proteins released from the mitochondria include:

Cytochrome c : Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the formation of the apoptosome and subsequent activation of caspase-9. mdpi.comfrontiersin.org

Smac/DIABLO and HtrA2/Omi : These proteins promote apoptosis by inhibiting the activity of a family of proteins known as Inhibitors of Apoptosis Proteins (IAPs), which would otherwise suppress caspase activity. mdpi.comscielo.org.ar

Apoptosis-Inducing Factor (AIF) and Endonuclease G : These factors can translocate to the nucleus and mediate DNA fragmentation in a caspase-independent manner. mdpi.comscielo.org.ar

The balance between pro- and anti-apoptotic Bcl-2 family members is crucial in determining a cell's fate in response to treatment. mdpi.com

The endoplasmic reticulum (ER) is a major site for protein synthesis and folding. frontiersin.org An imbalance between the load of proteins entering the ER and its folding capacity leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.govplos.org In response, the cell activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. nih.govplos.org

The UPR is mediated by three main sensor proteins located in the ER membrane:

Inositol-requiring enzyme 1 (IRE1)

PKR-like ER kinase (PERK)

Activating transcription factor 6 (ATF6)

While the UPR is initially a pro-survival mechanism, prolonged or overwhelming ER stress can switch its output to trigger apoptosis. frontiersin.orgnih.gov This can occur through several mechanisms, including the upregulation of the pro-apoptotic transcription factor CHOP (DDIT3) and the activation of caspase-12 (in rodents) or caspase-4 (in humans). frontiersin.orgplos.org The IRE1 pathway can also activate an apoptotic signaling cascade involving TRAF2 and ASK1. frontiersin.org Studies have implicated ER stress in the cellular response to doxorubicin, and inhibiting this stress response can enhance the drug's effects in certain cancer models. nih.govnih.gov

Mitochondrial Apoptosis Pathway Involvement

Autophagy Modulation by this compound

Autophagy is a cellular degradation and recycling process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for breakdown. d-nb.infonih.gov This process is crucial for cellular homeostasis and can play a dual role in cancer, either promoting cell survival under stress or contributing to cell death. nih.govmdpi.com

The role of autophagy in the context of anthracycline treatment is complex and appears to be context-dependent. d-nb.info Some studies on doxorubicin show an induction of autophagy, marked by an increase in autophagosome formation and the expression of autophagy-related markers like Beclin-1 and LC3-II. d-nb.infoplos.org This autophagic response can sometimes be a protective mechanism, allowing cancer cells to resist the drug's cytotoxic effects. mdpi.com Conversely, other studies suggest that doxorubicin can impair autophagic flux, leading to the accumulation of damaged components and contributing to toxicity. d-nb.info The modulation of autophagy by doxorubicin can be influenced by major cellular signaling pathways such as mTOR and AMPK, which are central regulators of the autophagic process. d-nb.infonih.gov For instance, co-treatment with an autophagy inducer like rapamycin (B549165) was shown to reduce doxorubicin-induced apoptosis in cardiac slice cultures. plos.org

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell duplication and division. It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). frontiersin.org Checkpoints exist at the transitions between these phases to ensure the fidelity of DNA replication and chromosome segregation. frontiersin.org Many chemotherapeutic agents, including anthracyclines, exert their effects by causing DNA damage, which in turn activates these checkpoints and leads to cell cycle arrest. nih.govelifesciences.org

Doxorubicin is well-known to induce DNA damage, which activates DNA damage response (DDR) pathways. nih.gov Key kinases in this response, such as ATM and ATR, phosphorylate and activate downstream checkpoint kinases CHK1 and CHK2. nih.gov This activation can lead to cell cycle arrest, primarily at the G2/M phase, preventing the cell from entering mitosis with damaged DNA. nih.gov This arrest is often mediated by the p53 tumor suppressor protein, which can be activated by CHK2 and subsequently induce the expression of p21, a potent inhibitor of the cyclin-dependent kinases (CDKs) that drive cell cycle progression. nih.govfrontiersin.org In some cellular contexts, G0/G1 arrest has also been observed. frontiersin.orgmdpi.com

Modulation of Gene Expression and Protein Synthesis

Research has specifically investigated the effects of this compound on the expression of genes crucial for cardiac calcium handling. Compared to its metabolite doxorubicinol, this compound (which lacks the C-13 carbonyl moiety and cannot be converted to doxorubicinol) has been shown to have a less potent effect on decreasing the gene expression of the sarcoplasmic reticulum Ca2+ ATPase (SERCA2a) and the cardiac ryanodine (B192298) receptor (RyR2). researchgate.net The dysregulation of these calcium-handling genes is a known factor in anthracycline-induced cardiotoxicity. researchgate.net

The tables below summarize the effects of Doxorubicin and its analogues on the expression of key cellular proteins and genes involved in its pharmacological action.

Table 1: Effect of Doxorubicin on Key Apoptosis-Related Proteins

| Protein/Family | Role in Apoptosis | Effect of Doxorubicin | Reference |

|---|---|---|---|

| p53 | Transcription factor, induces pro-apoptotic genes | Activation/Upregulation | nih.gov |

| Caspase-3 | Executioner caspase | Activation | nih.gov |

| Bcl-2 Family | Regulators of mitochondrial pathway | Shifts balance toward pro-apoptotic members | mdpi.comfrontiersin.org |

| Bax | Pro-apoptotic Bcl-2 member | Upregulation/Activation | frontiersin.org |

| Bcl-xL / Bcl-2 | Anti-apoptotic Bcl-2 members | Downregulation | frontiersin.org |

Table 2: Comparative Effect on Cardiac Gene Expression

| Gene | Protein Product Function | Effect of Doxorubicinol | Effect of this compound | Reference |

|---|---|---|---|---|

| RyR2 | Sarcoplasmic reticulum calcium release channel | Potent decrease in expression | Less potent decrease in expression | researchgate.net |

| SERCA2a | Sarcoplasmic reticulum Ca2+ uptake pump | Potent decrease in expression | Less potent decrease in expression | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Doxorubicin |

| Doxorubicinol |

| Rapamycin |

Molecular Targets and Binding Dynamics

The pharmacological activity of this compound, like other anthracyclines, is predicated on its interaction with multiple molecular targets within the cell. These interactions disrupt critical cellular processes, ultimately leading to cytotoxic effects. The primary and most well-understood mechanisms involve direct binding to DNA and the inhibition of key enzymes involved in DNA topology.

Beyond its classical targets, research has identified other proteins that interact with anthracyclines, modulating their therapeutic and toxic effects. A significant novel target implicated in the cardiotoxicity of this drug class is the cardiac ryanodine receptor (RyR2). researchgate.netnih.gov RyR2 is a calcium release channel located in the sarcoplasmic reticulum of cardiomyocytes, essential for excitation-contraction coupling. nih.gov

Studies have demonstrated that doxorubicin and its metabolites can directly bind to RyR2, causing a biphasic effect: an initial, reversible activation of the channel, followed by a secondary, irreversible inhibition. nih.gov This alteration of RyR2 activity disrupts cardiac calcium handling. researchgate.net Research has specifically investigated the impact of this compound on RyR2, with studies focusing on its effects on ryanodine receptor gene expression. researchgate.netnih.govcuni.cz The interaction with RyR2 is considered a potential contributor to the cardiotoxic side effects observed with anthracycline chemotherapy. researchgate.net

Table 1: Research Findings on Anthracycline Interaction with Ryanodine Receptor (RyR2)

| Compound | Observed Effect on RyR2 | Significance | Reference |

|---|---|---|---|

| Doxorubicin | Binds to and alters RyR2 activity; initial activation followed by irreversible inhibition. | Disrupts cardiac Ca2+ handling, contributing to cardiotoxicity. | researchgate.netnih.gov |

| Doxorubicinol (Metabolite) | Binds to and deleteriously alters RyR2 activity. | Implicated as a primary mediator of cardiac dysfunction. | researchgate.netnih.gov |

| This compound | Effects on ryanodine receptor gene expression have been studied. | Understanding its specific interaction profile is key to its reduced cardiotoxicity profile. | researchgate.netnih.govcuni.cz |

The principal mechanism of action for this compound involves its function as a DNA intercalator and a topoisomerase II inhibitor. drugbank.comnih.gov

DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. drugbank.comnih.gov This intercalation physically obstructs the action of enzymes involved in DNA replication and transcription, leading to the inhibition of DNA, RNA, and protein synthesis. nih.gov

Topoisomerase II Inhibition: The compound also poisons topoisomerase II, a critical enzyme that alters DNA topology to facilitate processes like chromosome condensation and segregation. This compound stabilizes the complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme. drugbank.comnih.gov This leads to the accumulation of double-strand breaks, triggering apoptotic pathways. nih.gov

Computational ligand-target interaction studies on the parent compound, doxorubicin, have provided further insights. For example, molecular docking simulations have explored doxorubicin's interaction with G Protein-Coupled Receptor 116 (GPR116), identifying key amino acid residues such as Tyrosine 195, Cysteine 196, and Arginine 197 as potentially crucial for binding. nih.gov Such in-silico studies help to predict and understand the stability and dynamics of ligand-protein complexes. nih.gov

Table 2: Primary Molecular Targets of this compound

| Target | Mechanism of Interaction | Cellular Consequence | Reference |

|---|---|---|---|

| DNA | Intercalation between base pairs. | Inhibition of DNA replication and transcription. | drugbank.comnih.gov |

Identification of Novel Protein Targets (e.g., Ryanodine Receptor)

Subcellular Localization and Distribution

The efficacy and toxicity of this compound are heavily dependent on its accumulation and distribution within different subcellular compartments. Its journey through the cell dictates its access to molecular targets and its potential to cause off-target effects.

The nucleus is the primary site of action for this compound, as its main targets—DNA and topoisomerase II—are located there. drugbank.comnih.gov Anthracyclines are known to be nuclear-localizing chemotherapies. nih.gov Confocal microscopy studies on doxorubicin show that in sensitive cancer cells, the drug predominantly localizes in the nucleus. nih.gov This nuclear accumulation is critical for its cytotoxic activity, which involves inducing DNA damage that leads to apoptosis. nih.govoncotarget.com The transport of doxorubicin into the nucleus can be a multi-step process, with some evidence suggesting it may be mediated by the proteasome, which acts as a carrier to facilitate nuclear entry. cuni.cz

A significant portion of intracellular anthracyclines accumulates in the mitochondria. springermedizin.de This localization is driven by the high affinity of the drug's cationic amino sugar for cardiolipin (B10847521), an anionic phospholipid abundant in the inner mitochondrial membrane. mdpi.com The irreversible binding and accumulation of doxorubicin within mitochondria leads to significant mitochondrial dysfunction. mdpi.com

The consequences of this mitochondrial localization include:

Inhibition of the Electron Transport Chain: The doxorubicin-cardiolipin complex can interfere with the function of several enzymes in the respiratory chain, such as cytochrome c oxidase, leading to decreased ATP production. mdpi.com

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling within the mitochondria, a process that generates superoxide radicals and other ROS. springermedizin.denih.gov This oxidative stress can damage mitochondrial DNA, proteins, and lipids. nih.gov

Induction of Mitochondrial Permeability Transition: Excessive ROS and altered calcium homeostasis can trigger the opening of the mitochondrial permeability transition pore, a key event leading to apoptosis. nih.gov

These mitochondrial effects are a major contributor to the cardiotoxicity associated with anthracyclines. nih.gov this compound was specifically designed to potentially mitigate some of these effects.

Lysosomes, as acidic organelles (pH 4-5), can act as sequestration sites for certain drugs. mdpi.com this compound, as a weakly basic compound, can diffuse across the lysosomal membrane in its neutral state. mdpi.comelifesciences.org Once inside the acidic lumen of the lysosome, the molecule becomes protonated. mdpi.com This charged, ionic form is less membrane-permeable and becomes effectively trapped within the organelle, a phenomenon known as "ion trapping." mdpi.commdpi.com

This lysosomal sequestration has several implications:

Reduced Drug Efficacy: By trapping the drug, lysosomes can prevent it from reaching its nuclear targets, thus contributing to cellular chemoresistance. mdpi.com

Lysosomal Dysfunction: The accumulation of lysosomotropic compounds can lead to an increase in the number and size of lysosomes, inhibit the function of lysosomal enzymes, and lead to the accumulation of undigested material, a condition known as phospholipidosis. mdpi.complos.org

Drug Efflux: Cells can expel the drug-laden lysosomes via exocytosis, providing another mechanism to reduce the intracellular drug concentration. mdpi.com

Inhibitors of the V-ATPase pump, which maintains the acidic pH of lysosomes, can reverse this trapping and have been shown experimentally to decrease resistance to certain drugs. mdpi.com

Table 3: Subcellular Distribution of this compound and Consequences

| Compartment | Mechanism of Accumulation | Functional Effect | Reference |

|---|---|---|---|

| Nucleus | Active transport (e.g., proteasome-mediated) and high-affinity binding to targets. | Primary site of action; DNA damage and apoptosis. | cuni.cznih.govnih.gov |

| Mitochondria | High-affinity binding to cardiolipin in the inner mitochondrial membrane. | Inhibition of oxidative phosphorylation, ROS production, induction of apoptosis; linked to cardiotoxicity. | springermedizin.demdpi.comnih.gov |

| Lysosomes | Ion trapping mechanism due to the acidic environment. | Drug sequestration, potential for chemoresistance, lysosomal dysfunction. | mdpi.commdpi.com |

Iv. Preclinical Efficacy and Biological Activity Studies of 13 Deoxydoxorubicin

In Vitro Cytotoxicity and Antiproliferative Activity.boisestate.edumdpi.com

The in vitro activity of 13-deoxydoxorubicin derivatives has been assessed across various cancer cell lines to determine their cytotoxic and antiproliferative potential.

Analogs of this compound have been subjected to cytotoxicity assays in a range of human cancer cell lines. For instance, 5-imino-13-deoxydoxorubicin (often referred to as DIDOX) and its derivatives have been evaluated for their ability to inhibit cancer cell growth. boisestate.edu One study explored six different analogs of DIDOX, with four demonstrating cytotoxicity comparable to the parent compound, doxorubicin (B1662922) (DOX), and some exhibiting up to 100-fold greater potency. boisestate.edu Another derivative, 2-pyrrolino-5-imino-13-deoxydoxorubicin, was found to be significantly more potent than DIDOX, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) that were 13 to 27 times lower across five different human cancer cell lines.

In a comparative study, the cytotoxic activity of a compound referred to as DEDi was evaluated against a panel of breast cancer cell lines, including 4T1, MDA-MB-231, SK-BR-3, T-47D, and MCF7, as well as the non-tumorigenic MCF10A cell line. The half-maximal cytotoxic concentration (CC50) for DEDi was determined for each cell line, as detailed in the table below. mdpi.com

Table 1: Cytotoxic Activity (CC50 in µg/mL) of DEDi Against Breast Cell Lines

| Cell Line | CC50 (µg/mL) |

|---|---|

| 4T1 | 50.38 |

| MDA-MB-231 | 50.38 |

| SK-BR-3 | 50.38 |

| T-47D | 50.38 |

| MCF7 | 50.38 |

| MCF10A | >100 |

Data sourced from a 2023 study on the cytotoxic activity of various compounds in breast cancer cell lines. mdpi.com

A key aspect of preclinical research is comparing the potency of new analogs to existing drugs. Studies have shown that the structural modifications in 5-imino-13-deoxydoxorubicin that reduce cardiotoxicity also result in a more than four-fold decrease in its cytotoxic potency compared to doxorubicin. boisestate.edu

However, further modifications to the this compound scaffold have yielded compounds with restored or even enhanced potency. For example, certain analogs of 5-imino-13-deoxydoxorubicin have demonstrated cytotoxicity that is at least as potent as doxorubicin. boisestate.edu

A significant finding in the comparison of these compounds is their differential effects on topoisomerase II enzymes. Doxorubicin is known to inhibit both topoisomerase IIα and IIβ. nih.gov In contrast, 5-imino-13-deoxydoxorubicin (in the form of GPX-150) has been shown to be selective for topoisomerase IIα. nih.gov Specifically, while doxorubicin inhibited the decatenation of DNA by topoisomerase IIβ with a half-maximal effective concentration (EC50) of 40.1 μM, 5-imino-13-deoxydoxorubicin showed no significant effect on topoisomerase IIβ at concentrations up to 100 μM. researchgate.netnih.gov This selectivity is believed to contribute to the reduced cardiotoxicity of the derivative.

Assessment Across Various Cancer Cell Line Models

In Vivo Efficacy Studies in Animal Models (excluding human trials).researchgate.netnih.gov

The antitumor activity of this compound analogs has been investigated in various animal models to assess their efficacy in a living system.

While specific data on the use of this compound in xenograft models is limited, studies on related deoxydoxorubicin derivatives have been conducted. Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a standard tool in preclinical oncology research. For instance, a study on a doxorubicin prodrug, PhAc-ALGP-doxorubicin, demonstrated its efficacy in patient-derived soft tissue sarcoma xenograft models. nih.gov Another study using a human colonic adenocarcinoma HT-29 xenograft model showed that a sulfatide-containing nanoliposomal formulation of doxorubicin led to enhanced antitumor efficacy and reduced systemic toxicity. plos.org These studies highlight the potential of modified doxorubicin structures in improving therapeutic outcomes in vivo.

Currently, there is a lack of published research specifically detailing the efficacy of this compound in genetically engineered mouse models (GEMMs). GEMMs are sophisticated models that develop tumors de novo in the context of an intact immune system, often closely mimicking human cancer progression. embopress.org While these models are increasingly used for preclinical drug evaluation, their application in the study of this compound has not been reported in the available literature. embopress.orgjcpjournal.orgunclineberger.orgnih.govnih.gov

Antitumor Activity in Xenograft Models

Angiogenesis Modulation Research.

There is currently no specific information available from the searched results regarding the direct effects of this compound on angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.govmdpi.commcmaster.ca Research in this area for this particular compound appears to be a gap in the existing literature.

Preclinical Research on this compound Reveals Limited Data on Immunomodulatory Effects

While extensive preclinical research has been conducted on the anthracycline class of chemotherapeutics, specific investigations into the immunomodulatory properties of this compound remain limited in publicly available scientific literature. Current research primarily focuses on its reduced cardiotoxicity and its mechanism of action as a topoisomerase II inhibitor.

Detailed preclinical studies focusing solely on the direct effects of this compound on immune cell populations, such as T-lymphocytes and macrophages, or its influence on cytokine release profiles, are not extensively documented. The majority of available data on immunomodulation within this specific chemical family pertains to its parent compound, doxorubicin, or its other derivatives, such as 5-imino-13-deoxydoxorubicin (Camsirubicin).

For instance, studies on doxorubicin have demonstrated its capacity to induce immunogenic cell death, leading to the activation of anti-tumor immune responses. This involves the release of damage-associated molecular patterns (DAMPs) that can stimulate dendritic cell maturation and subsequent T-cell priming. Furthermore, doxorubicin has been shown to modulate the tumor microenvironment by affecting the populations and functions of various immune cells, including regulatory T cells and myeloid-derived suppressor cells.

In contrast, a derivative of this compound, known as MNPR-202 (an analog of Camsirubicin), has been noted for its potential to exert a stronger suppressive effect on the polarization of M2-macrophages, which are typically associated with tumor promotion, compared to doxorubicin. However, these findings are specific to the derivative and cannot be directly extrapolated to this compound itself without dedicated preclinical evaluation.

One preclinical study investigated the metabolic pathway of this compound, noting its reduction by human carbonyl reductase. While this provides insight into its cellular processing, it does not offer data on its immunomodulatory activities.

Due to the absence of specific preclinical data on the immunomodulatory effects of this compound, a detailed analysis and data table on its impact on immune cells and cytokine production cannot be provided at this time. Further research is required to elucidate the specific interactions of this compound with the immune system in preclinical settings.

V. Mechanisms of Resistance to 13 Deoxydoxorubicin

Efflux Pump-Mediated Resistance (e.g., ABC Transporters)

A predominant mechanism of resistance to anthracyclines is the increased expression and activity of ATP-binding cassette (ABC) transporters. amegroups.org These membrane proteins function as energy-dependent efflux pumps, actively removing cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and limiting their ability to reach their therapeutic targets. mdpi.comwikipedia.org The most clinically significant ABC transporters implicated in doxorubicin (B1662922) resistance are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). mdpi.comnih.gov

P-glycoprotein, encoded by the ABCB1 (or MDR1) gene, is a 170-kDa transmembrane protein that is a primary cause of multidrug resistance (MDR) in various cancers. wikipedia.orgthno.org Its overexpression is strongly correlated with resistance to a wide array of chemotherapeutic agents, including doxorubicin. nih.govnih.gov P-gp functions by binding to hydrophobic drugs within the cell membrane or cytoplasm and transporting them out of the cell in an ATP-dependent manner. wikipedia.org This action prevents the drug from accumulating in the nucleus and interacting with its target, DNA and topoisomerase II. nih.gov

Studies on doxorubicin-resistant breast cancer cell lines, for example, show that P-gp overexpression leads to the sequestration of the drug in the cytoplasm and prevents its nuclear entry, rendering the cells resistant. nih.gov While direct studies on 13-deoxydoxorubicin are limited, research on the related compound 4'-deoxydoxorubicin demonstrated the activity of an efflux mechanism in resistant rat colon cancer cells, which could be inhibited to restore cytotoxicity. nih.gov Given the structural similarity, it is highly probable that P-gp overexpression is a significant mechanism of resistance to this compound.

Table 1: P-glycoprotein (P-gp) and Anthracycline Resistance

| Feature | Description | Reference |

|---|---|---|

| Protein | P-glycoprotein (P-gp), also known as MDR1 or ABCB1 | wikipedia.org |

| Function | ATP-dependent efflux pump | mdpi.com |

| Mechanism | Reduces intracellular drug accumulation by actively transporting drugs out of the cell. | wikipedia.orgnih.gov |

| Effect on Doxorubicin | Prevents nuclear accumulation and cytotoxicity. | nih.gov |

| Clinical Relevance | Overexpression is correlated with poor response to chemotherapy and treatment failure in many cancers. | thno.orgnih.gov |

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another crucial ABC transporter implicated in multidrug resistance. amegroups.orgnih.gov Originally identified in doxorubicin-resistant breast cancer cells, BCRP is a "half-transporter" that forms homodimers to create a functional efflux pump. nih.govmdpi.com It has a broad substrate specificity that includes anthracyclines like doxorubicin, as well as other anticancer drugs such as mitoxantrone (B413) and topotecan. mdpi.comnih.gov

Overexpression of BCRP confers a phenotype of atypical multidrug resistance and has been observed in numerous cancer cell lines selected for resistance to anthracyclines. nih.gov BCRP is expressed in various normal tissues, where it plays a protective role, but its upregulation in cancer cells presents a significant barrier to effective chemotherapy. mdpi.com The strategic use of BCRP inhibitors has been proposed as a method to enhance the efficacy of substrate drugs. nih.gov Although direct evidence for this compound is scarce, the established role of BCRP in extruding its parent compound strongly suggests its involvement in resistance to this compound as well.

Table 2: BCRP and Anthracycline Resistance

| Feature | Description | Reference |

|---|---|---|

| Protein | Breast Cancer Resistance Protein (BCRP), also known as ABCG2 | amegroups.orgmdpi.com |

| Function | ATP-dependent efflux pump (homodimer) | nih.gov |

| Mechanism | Actively transports drugs and xenobiotics out of the cell. | nih.gov |

| Substrates | Doxorubicin, Mitoxantrone, Topotecan | mdpi.comnih.gov |

| Clinical Relevance | Overexpression is a key factor in atypical multidrug resistance in various cancers. | nih.gov |

P-glycoprotein (P-gp/MDR1) Overexpression and Functional Studies

DNA Repair Pathway Upregulation

Chemotherapeutic agents like this compound exert their cytotoxic effects by inducing DNA damage, primarily DNA double-strand breaks (DSBs). nih.govnih.gov Consequently, an adaptive response by cancer cells is to enhance their DNA repair capacity. The upregulation of DNA repair pathways is a critical mechanism of chemoresistance, allowing cells to efficiently repair drug-induced lesions and survive treatment. nih.govfrontiersin.org

Key DNA repair pathways involved in resistance to DNA-damaging agents include:

Base Excision Repair (BER) and Nucleotide Excision Repair (NER) : These pathways repair single-strand damage and bulky lesions. Increased activity can prevent the formation of DSBs that would otherwise be lethal. nih.govmdpi.com

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) : These are the two major pathways for repairing DSBs. Upregulation of these pathways, particularly HR, can lead to increased tolerance and resistance to agents that cause DSBs, such as topoisomerase II inhibitors. nih.govnih.gov

Alterations in Topoisomerase Expression or Function

The primary molecular target of anthracyclines is DNA topoisomerase II, particularly the alpha isoform (TOP2A). remedypublications.comnih.gov These drugs stabilize the transient "cleavage complex" formed between TOP2A and DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of permanent DSBs, triggering apoptosis. remedypublications.comoaes.cc

Resistance to topoisomerase II-targeting drugs can arise through several alterations:

Reduced Expression: A decrease in the cellular levels of TOP2A means there are fewer targets for the drug to act upon, leading to reduced formation of lethal DSBs. nih.govtno.nl

Mutations: Point mutations in the TOP2A gene can alter the enzyme's structure, reducing its affinity for the drug or affecting its catalytic cycle, thereby rendering it less sensitive to the drug's effects. nih.govoaes.cc

Post-Translational Modifications: Changes in the phosphorylation or ubiquitination status of TOP2A can modulate its activity and sensitivity to inhibitors, contributing to a resistant phenotype. oaes.cc

A significant finding related to the analog 5-imino-13-deoxydoxorubicin (DIDOX) is its differential effect on topoisomerase isoforms. In contrast to doxorubicin, which inhibits both TOP2A and TOP2B, DIDOX was found to have no apparent effect on the decatenation activity of topoisomerase IIβ (TOP2B) in in-vitro assays. researchgate.netresearchgate.net This is noteworthy because the inhibition of TOP2B is linked to the cardiotoxicity of doxorubicin. This finding suggests that resistance mechanisms involving TOP2B may not be relevant for DIDOX, though alterations in its primary target, TOP2A, remain a probable cause of resistance.

Modulation of Apoptotic and Anti-apoptotic Signaling Pathways

Ultimately, the goal of chemotherapy is to induce apoptosis (programmed cell death) in cancer cells. Evasion of apoptosis is a hallmark of cancer and a cornerstone of drug resistance. mdpi.comaging-us.com Cancer cells can develop resistance by dysregulating the intricate balance between pro-apoptotic and anti-apoptotic signals.

Key mechanisms include:

Overexpression of Anti-apoptotic Proteins: The upregulation of proteins from the Bcl-2 family, such as Bcl-2 itself, Bcl-xL, and Mcl-1, is a common feature in resistant tumors. These proteins act by inhibiting the mitochondrial release of cytochrome c, a critical step in the intrinsic apoptotic pathway. aging-us.comfrontiersin.orgtouchoncology.com

Inactivation of Pro-apoptotic Proteins: The loss of function of pro-apoptotic proteins like Bax and Bak, or the tumor suppressor p53, can prevent the initiation of the apoptotic cascade. frontiersin.org

Activation of Survival Pathways: Constitutive activation of pro-survival signaling cascades, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, promotes cell survival, proliferation, and resistance to apoptotic stimuli induced by drugs like doxorubicin. mdpi.comd-nb.infomdpi.com

These pathways can become activated in response to cellular stress from chemotherapy, acting as an adaptive mechanism to protect the tumor cells. d-nb.info While direct evidence for this compound is not available, these anti-apoptotic strategies are well-documented as major contributors to doxorubicin resistance. d-nb.infosci-hub.se

Microenvironmental Factors Contributing to Resistance

The tumor microenvironment (TME) is not a passive bystander but plays an active role in cancer progression and therapeutic resistance. sci-hub.se Various factors within the TME can protect cancer cells from the effects of chemotherapy.

Hypoxia: The low oxygen tension found in poorly vascularized regions of solid tumors can induce a more resistant cellular phenotype. Hypoxic cancer cells are often less proliferative and can be less sensitive to drugs that target dividing cells. sci-hub.se

Cell Adhesion-Mediated Drug Resistance (CAM-DR): The interaction and adhesion of cancer cells to components of the extracellular matrix or to stromal cells, such as fibroblasts, can trigger intracellular signaling that promotes survival and confers resistance to apoptosis. touchoncology.com

Soluble Factors: Stromal cells can secrete growth factors and cytokines that activate pro-survival pathways like PI3K/AKT in adjacent cancer cells, thereby protecting them from drug-induced death. touchoncology.com

The complex interplay of these microenvironmental factors can create physical and biological barriers to drug efficacy, contributing to both intrinsic and acquired resistance. nih.gov The influence of the TME on resistance to this compound specifically has yet to be fully elucidated but is expected to mirror the effects observed with doxorubicin.

Strategies to Overcome Resistance in Preclinical Models

While this compound (also known as Camsirubicin (B606462), GPX-150, or 5-imino-13-deoxydoxorubicin) is engineered to circumvent some of the common resistance mechanisms that affect its parent compound, doxorubicin, research into strategies to combat acquired resistance to this compound itself is an emerging area of investigation. patsnap.commonopartx.com Preclinical studies have begun to explore several approaches, primarily focusing on combination therapies and the inherent properties of the molecule that allow it to bypass certain resistance pathways.

A significant strategy that has shown promise in preclinical models involves combination therapy. In models of immune-cold triple-negative breast cancer (TNBC), a triple combination therapy has been investigated. This therapy includes the use of NGI-1, an inhibitor of B7-H4 glycosylation, alongside camsirubicin and a PD-L1 blockade. patsnap.com The rationale for this combination is that NGI-1, by causing the degradation of the B7-H4 immune checkpoint molecule, enhances the immunogenicity of cancer cells treated with camsirubicin. This, in turn, improves their phagocytosis by dendritic cells and boosts CD8+ IFNγ-producing T-cell responses. The addition of a PD-L1 blockade further unleashes the anti-tumor immune response. This triple combination was found to be effective in reducing tumor growth in preclinical TNBC models. patsnap.com

Another inherent strategy to overcome resistance lies in the structural modifications of this compound compared to doxorubicin. A major mechanism of resistance to doxorubicin is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drug from cancer cells. dntb.gov.uaresearchgate.net Preclinical evidence suggests that this compound is a poorer substrate for P-gp, meaning it is less likely to be pumped out of resistant cells. magtechjournal.com This characteristic allows it to be more effective than doxorubicin in cancer cell lines that overexpress P-gp.

Furthermore, the development of novel drug delivery systems, such as nanoparticles, represents a promising avenue for overcoming drug resistance for anthracyclines in general, and by extension, could be applicable to this compound. mdpi.comnih.govmdpi.comfrontiersin.orgoaepublish.com Nanoparticle-based systems can enhance drug delivery to tumor sites and facilitate cellular uptake through mechanisms like endocytosis, which can bypass efflux pumps. mdpi.comoaepublish.com While specific studies on nanoparticle-formulated this compound for overcoming resistance are not yet widely reported, this remains a logical and actively explored strategy for similar chemotherapeutic agents. For instance, co-delivery of P-gp inhibitors or siRNA with doxorubicin in nanoparticle formulations has been shown to be effective in preclinical models. dntb.gov.ua

The table below summarizes key preclinical strategies investigated to overcome resistance, with a focus on those involving this compound.

Table 1: Preclinical Strategies to Overcome Resistance to this compound

| Strategy | Components | Preclinical Model | Key Findings |

| Combination Therapy | NGI-1, Camsirubicin (this compound), PD-L1 Blockade | Triple-Negative Breast Cancer (TNBC) | Effective in reducing tumor growth by enhancing anti-tumor immunity. patsnap.com |

| Inherent Molecular Properties | This compound | P-gp overexpressing cancer cell lines | Less susceptible to efflux by P-glycoprotein compared to doxorubicin, thus overcoming this resistance mechanism. magtechjournal.com |

| Novel Drug Delivery (Potential Strategy) | Nanoparticle encapsulation | General cancer models (with other anthracyclines) | Can bypass efflux pumps and enhance intracellular drug concentration. mdpi.comoaepublish.com |

It is important to note that while this compound shows promise in overcoming some forms of resistance, particularly P-gp-mediated resistance, research into countering acquired resistance specifically against this compound is still in its early stages. The exploration of combination therapies and advanced drug delivery systems in preclinical models will be crucial in defining its full potential in treating resistant cancers.

Vi. Structure Activity Relationships Sar and Rational Drug Design for 13 Deoxydoxorubicin Analogues

Impact of Aglycone Modifications on Biological Activity

The aglycone portion of the anthracycline molecule is a primary determinant of its biological activity. Modifications to this tetracyclic ring structure can significantly alter the drug's cytotoxicity and its interaction with DNA.

Small modifications in the aglycone moiety can lead to marked changes in the cytotoxicity of anthracycline compounds. nih.govresearchgate.net For example, the difference in cytotoxicity between doxorubicin (B1662922), 13-deoxydoxorubicin, and idarubicin (B193468) illustrates the impact of even minor structural differences in the tetracycle aglycone. nih.govacs.org Removal of the C13-carbonyl group, as seen in this compound, generally does not improve cytotoxicity compared to the parent compounds. nih.govacs.org However, a notable exception is 13-deoxydaunorubicin, which is nearly as potent as the highly cytotoxic idarubicin. nih.govacs.org

X-ray diffraction studies have shown that modifications to the aglycone chromophore can alter the binding surface of the drug-DNA complex in the major groove. nih.gov For instance, the absence of the C4 methoxy (B1213986) group in idarubicin and the missing methyl group at the O4 position in 4-O-demethyl-11-deoxydoxorubicin result in different binding interactions. nih.gov The absence of the O11 hydroxyl group creates a void in the intercalation cavity, which can affect the stacking interactions between the aglycone and DNA base pairs. nih.gov These structural changes may be partly responsible for the differences in their biological activities. nih.gov

The metabolism of anthracyclines, which primarily occurs at the aglycone, can also influence their activity. nih.gov For example, the reduction of the C13 carbonyl group by carbonyl reductase (CR) is a key metabolic pathway. nih.gov Studies with this compound, which lacks the C13 carbonyl, have helped to unmask the anthraquinone (B42736) portion of the molecule for study. nih.gov Kinetic studies have shown that the C13 carbonyl is the preferred substrate for CR over the quinone, and that the efficiency of quinone reduction is not significantly affected by differences at the C13 position. nih.gov

Table 1: Impact of Aglycone Modifications on Cytotoxicity

| Compound | Aglycone Modification | Relative Cytotoxicity | Reference |

| Doxorubicin | Parent Compound | Baseline | nih.govacs.org |

| This compound | Removal of C13-carbonyl | Generally not improved | nih.govacs.org |

| Idarubicin | Absence of C4 methoxy group | More cytotoxic than doxorubicin | nih.govacs.org |

| 13-Deoxydaunorubicin | Removal of C13-carbonyl | Nearly equipotent to idarubicin | nih.govacs.org |

Role of Daunosamine (B1196630) Moiety Modifications in SAR

The daunosamine sugar moiety is also a critical component for the biological activity of anthracyclines. nih.govresearchgate.net It interacts with the minor groove of DNA and plays a role in the stabilization of the drug-DNA complex. nih.gov Modifications to the daunosamine moiety can therefore have a significant impact on the drug's efficacy and toxicity.

The amino group at the 3'-position of the daunosamine sugar is particularly important. Replacing the primary amine with a hydroxyl or hydrogen group has been shown to strongly reduce cytotoxicity. acs.org Conversely, N,N-dimethylation of the amine often enhances cytotoxicity. acs.org This modification can also eliminate the drug's ability to induce DNA double-strand breaks, which may contribute to a reduction in cardiotoxicity. acs.org Relocating the amine from the 3'- to the 4'-position does not significantly affect cytotoxicity. nih.govacs.org

The development of novel analogues with modified sugar moieties is an active area of research. For example, a series of doxorubicin analogues with a formamidine (B1211174) system replacing the amino group in the daunosamine moiety have shown promising results, with lower cardiotoxicity and comparable or higher antiproliferative activity compared to the parent drug. nih.gov Another analogue containing an oxazoline (B21484) ring in the daunosamine moiety has also demonstrated increased anticancer activity. nih.gov These studies suggest that chemical modification at the C3' position is a viable strategy for improving the activity of anthracyclines against cancer cells in vitro. nih.gov

Table 2: Effect of Daunosamine Moiety Modifications on Cytotoxicity

| Modification | Effect on Cytotoxicity | Reference |

| Replacement of 3'-amine with OH or H | Strongly reduced | acs.org |

| N,N-dimethylation of 3'-amine | Generally enhanced | acs.org |

| Relocation of amine from 3' to 4' | Not significantly changed | nih.govacs.org |

| Replacement of 3'-amine with formamidine | Comparable or higher | nih.gov |

| Introduction of an oxazoline ring | Increased | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This approach is invaluable for understanding the mechanisms of drug action and for designing new compounds with improved properties. researchgate.netmlsu.ac.in

In the context of anthracyclines, QSAR studies have been used to identify key physicochemical properties that influence their cytotoxicity. nih.gov These properties include hydrophobicity, electronic parameters, and steric factors. spu.edu.sy For example, the lipophilic character of anthracyclines, as measured by their retention in reverse-phase high-performance liquid chromatography, has been shown to play a role in their activity. nih.gov

QSAR models are developed by first selecting a set of compounds with known biological activities and then calculating a variety of molecular descriptors for each compound. mdpi.com These descriptors can be electronic, steric, or hydrophobic in nature. spu.edu.sy Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net A valid QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process. mdpi.com

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are powerful tools for studying the interactions between drugs and their biological targets at the atomic level. jyoungpharm.org These methods can provide valuable insights into the binding modes of drugs and can help to explain the structure-activity relationships observed experimentally. researchgate.net

Molecular docking studies have been used to investigate the interaction of this compound and its analogues with DNA and topoisomerase II. researchgate.net These studies have revealed that the anthracycline molecule intercalates between DNA base pairs, with the daunosamine sugar residing in the minor groove. nih.govresearchgate.net The docking simulations can also identify key interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the drug-target complex. researchgate.net

Molecular dynamics simulations can be used to study the dynamic behavior of the drug-target complex over time. researchgate.net These simulations have shown that doxorubicin can interact with all four DNA bases and can affect the conformation of the DNA molecule. mdpi.com The interaction is a dynamic process, with the drug potentially forming multimers that can influence its binding to DNA. mdpi.com

Rational Design Principles for Enhanced Efficacy and Selectivity

The knowledge gained from SAR, QSAR, and computational studies can be used to rationally design new anthracycline analogues with enhanced efficacy and selectivity. mlsu.ac.in The goal is to develop drugs that are more potent against cancer cells while having fewer side effects on healthy tissues.

One approach is to modify the drug to improve its targeting to cancer cells. nih.gov This can be achieved by attaching the drug to a molecule that specifically binds to a receptor that is overexpressed on cancer cells. google.com Another strategy is to develop prodrugs that are only activated in the tumor microenvironment. nih.gov

Another key aspect of rational drug design is to reduce the cardiotoxicity of anthracyclines, which is a major dose-limiting side effect. cuni.cz Modifications to the daunosamine sugar, such as N,N-dimethylation, have been shown to reduce cardiotoxicity by preventing the formation of DNA double-strand breaks. acs.org The development of third-generation analogues with improved toxicity profiles is an ongoing area of research. cuni.cz

By combining the insights from various experimental and computational techniques, it is possible to develop a set of rational design principles for the development of new and improved anthracycline-based anticancer drugs.

Vii. Pharmacokinetic and Metabolic Studies of 13 Deoxydoxorubicin Preclinical/in Vitro Focus

Absorption and Distribution in Animal Models (excluding human data)

Preclinical pharmacokinetic studies in animal models are essential for understanding the absorption and distribution of new chemical entities. omicsonline.orgbiotechfarm.co.ilmedwinpublishers.com The route of administration significantly influences how a drug is absorbed into the bloodstream. biotechfarm.co.il For anthracyclines, intravenous administration is common. biotechfarm.co.il Following absorption, a drug is distributed throughout the body and may accumulate in various tissues. omicsonline.org The volume of distribution for doxorubicin (B1662922) is high in animals, in the range of 20-40 L/kg, indicating extensive tissue uptake. eur.nl

Excretion Pathways in Animal Models (excluding human data)

The elimination of a drug and its metabolites from the body is a critical aspect of its pharmacokinetic profile. biotechfarm.co.il For anthracyclines, the primary route of excretion is through the hepatobiliary system, with a smaller percentage eliminated in the urine. researchgate.netbccancer.bc.ca Animal models, such as rats, are frequently used to study these excretion pathways as they often mirror those in humans. biotechfarm.co.il In rats, doxorubicin is mainly excreted in the bile. researchgate.net Studies have shown that approximately 50% of a doxorubicin dose is excreted unchanged, while a significant portion is eliminated as metabolites. researchgate.net

Tissue Distribution in Preclinical Species (e.g., cardiac tissue, brain)

The distribution of a drug to specific tissues determines its therapeutic efficacy and potential for toxicity. omicsonline.org For anthracyclines, cardiac tissue distribution is of particular interest due to the risk of cardiotoxicity. tandfonline.comnih.gov In animal models, doxorubicin has been shown to accumulate in the heart. tandfonline.com For instance, in rats, increasing the doxorubicin dose led to a substantial increase in its concentration in cardiac tissue. tandfonline.com

The brain is another critical organ, and the ability of a drug to cross the blood-brain barrier (BBB) is a key determinant of its potential to treat brain malignancies. researchgate.net Doxorubicin has limited ability to penetrate the BBB. researchgate.net Preclinical studies have explored methods to enhance its delivery to the brain. researchgate.net

13-Deoxydoxorubicin was specifically designed to reduce cardiotoxicity. nih.govnih.gov Preclinical studies have indicated that this analog exhibits reduced cardiac uptake in animal models such as rats and rabbits. google.com This altered tissue distribution profile is a key feature that differentiates it from doxorubicin.

Interactive Data Table: Key Enzymes in Anthracycline Metabolism

| Enzyme | Role in Anthracycline Metabolism | Substrate Preference |

| Carbonyl Reductase (CBR1) | Reduces the C13-carbonyl group to a secondary alcohol. Can also reduce the anthraquinone (B42736) moiety, albeit less efficiently. nih.govresearchgate.net | C13-carbonyl > Anthraquinone nih.gov |

| Aldo-Keto Reductases (AKRs) | Involved in the reduction of anthracyclines. researchgate.net | Varies depending on the specific AKR isoform and anthracycline. |

| NADPH Quinone Oxidoreductase (NQO1) | Catalyzes reductive deglycosidation, leading to the formation of 7-deoxyaglycones. nih.gov | Anthracycline aglycones. |

| NADPH-Cytochrome P450 Reductase (CPR) | Also involved in reductive deglycosidation. nih.gov | Anthracycline aglycones. |

Viii. Synergistic and Combination Strategies with 13 Deoxydoxorubicin Preclinical Focus

Combination with Other Chemotherapeutic Agents

Preclinical studies have investigated the synergistic potential of 13-Deoxydoxorubicin (and its parent compound, doxorubicin) with other cytotoxic drugs. The rationale for such combinations lies in targeting different cellular pathways to achieve a greater anticancer effect than the sum of individual agents. harvard.edu

A patent application describes a synergistic combination of a 2-pyrrolino-13-deoxyanthracycline and a 13-deoxyanthracycline, such as this compound. google.com The invention claims that this combination results in a potent therapeutic effect with increased potency and efficacy compared to the individual components. google.com This suggests that combining two structurally related anthracyclines can lead to an unexpectedly enhanced anticancer effect. google.com The proposed benefit is a significant increase in the anticancer effects without a corresponding increase in toxicity, a desirable outcome in chemotherapy. google.com

While direct preclinical data on this compound combinations are emerging, studies involving its parent compound, doxorubicin (B1662922), offer insights into potential synergistic interactions. For instance, doxorubicin has been studied in combination with various agents, including cisplatin (B142131), which is a cornerstone of many chemotherapy regimens. remedypublications.com The combination of doxorubicin and cisplatin has shown significant efficacy in treating various malignancies, including gynecological cancers and breast cancer cell lines. remedypublications.com Another example is the combination of doxorubicin with 6-mercaptopurine, although this combination has been associated with potential hepatotoxicity. pfizermedicalinformation.com

The table below summarizes preclinical findings on the combination of doxorubicin with other chemotherapeutic agents, which may inform future studies with this compound.

| Combination Agent | Cancer Model | Observed Effect | Reference |